2,4-Dibromo-5-(chlorosulfonyl)benzoic acid
Overview
Description
“2,4-Dibromo-5-(chlorosulfonyl)benzoic acid” is a chemical compound with the molecular formula C7H3Br2ClO4S . It has a molecular weight of 378.43 . This compound belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 378.43 . Unfortunately, specific physical and chemical properties such as density, melting point, and boiling point are not available in the current resources .Scientific Research Applications
Chemical Synthesis and Biological Activity
2,4-Dibromo-5-(chlorosulfonyl)benzoic acid plays a role in the synthesis of various biologically active compounds. Havaldar and Khatri (2006) described its use in producing compounds with potential biological activity. Specifically, it was involved in synthesizing 4-substituted aminomethyl-2-(4'diethylsulphonamide phenyl)-l,3,4-oxadiazolin-5-thiones, which were then screened for their biological activity (Havaldar & Khatri, 2006).
Antimicrobial Activity
This chemical has also been used in the creation of compounds with antimicrobial properties. Abbavaram and Reddyvari (2013) synthesized bifunctional sulfonamide-amide derivatives using a similar compound, which demonstrated significant in vitro antibacterial and antifungal activities (Abbavaram & Reddyvari, 2013). Similarly, Limban et al. (2008) reported the antimicrobial activity of thioureides derived from a related benzoic acid compound, showing effectiveness against various microbial strains (Limban et al., 2008).
Potential Herbicide Applications
Research by Cremlyn and Cronje (1979) indicated the potential of chlorohydroxybenzenesulfonyl derivatives, closely related to this compound, as herbicides. Their study focused on the spectral characteristics and possible applications of these compounds in agriculture (Cremlyn & Cronje, 1979).
Plant Growth Regulation
The effect of similar benzoic acid derivatives on plant growth has been studied. Pybus et al. (1959) explored the physiological activity of chloro- and methyl-substituted benzoic acids in various plant growth tests, suggesting the potential of these compounds in regulating plant growth (Pybus et al., 1959).
Pharmaceutical Research
In pharmaceutical research, derivatives of benzoic acid, such as this compound, have been evaluated for various therapeutic applications. Salem et al. (2002) synthesized and evaluated benzoic acid derivatives as non-steroidal inhibitors of steroid 5 alpha-reductase isozymes, indicating their potential in treating conditions related to these enzymes (Salem et al., 2002).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its chemical structure, we can infer that it may interact with its targets through the formation of covalent bonds, given the presence of reactive groups such as the chlorosulfonyl group .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dibromo-5-(chlorosulfonyl)benzoic acid are currently unknown
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
2,4-dibromo-5-chlorosulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO4S/c8-4-2-5(9)6(15(10,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYPWHNQYGXWFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)Br)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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